molecular formula C9H12N2O B3012807 5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one CAS No. 380189-31-1

5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B3012807
CAS No.: 380189-31-1
M. Wt: 164.208
InChI Key: CEXVAVXEVFFVEE-UHFFFAOYSA-N
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Description

5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one is an organic compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzylamine with cyclohexanone in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically include heating the mixture under reflux and using an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2(1H)-one derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-2(1H)-one derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: The compound’s interactions with enzymes and receptors are of interest in biochemical research.

    Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzyme active sites or receptor binding sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2(1H)-one: A structurally related compound with similar chemical properties.

    Tetrahydroquinoline: Another related compound that shares the tetrahydroquinoline core structure.

Uniqueness

5-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other quinoline derivatives and makes it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-5,6,7,8-tetrahydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h4-5,7H,1-3,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXVAVXEVFFVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NC(=O)C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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